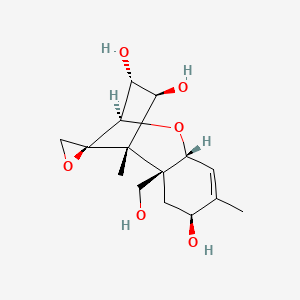
T-2 Tetraol
Vue d'ensemble
Description
T-2 Tétraol: est un métabolite de la toxine T-2, qui est une trichotécéne de type A, une mycotoxine produite par différentes espèces de champignons Fusarium, tels que Fusarium sporotrichioides, Fusarium poae, Fusarium equiseti et Fusarium acuminatum . Le T-2 Tétraol est connu pour ses propriétés toxiques et est souvent étudié dans le contexte de la sécurité alimentaire et de la toxicologie en raison de sa présence dans les céréales et les grains contaminés .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le T-2 Tétraol peut être synthétisé par hydrolyse alcaline de la toxine T-2 . La réaction implique l'utilisation de conditions alcalines pour décomposer la toxine T-2 en ses métabolites, y compris le T-2 Tétraol. La séparation et l'isolement des toxines brutes sont réalisées par chromatographie de partition centrifuge rapide (FCPC), qui est un outil efficace pour la purification à grande échelle de produits naturels .
Méthodes de production industrielle: La production à grande échelle du T-2 Tétraol implique la production biosynthétique de la toxine T-2 avec des cultures de Fusarium sporotrichioides. La toxine T-2 est ensuite soumise à une hydrolyse alcaline pour produire du T-2 Tétraol . Cette méthode permet de produire plusieurs centaines de milligrammes de T-2 Tétraol, qui peuvent être utilisés pour des recherches et des analyses supplémentaires .
Analyse Des Réactions Chimiques
Types de réactions: Le T-2 Tétraol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution
Réactifs et conditions courants:
Oxydation: Des oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés pour oxyder le T-2 Tétraol.
Réduction: Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire le T-2 Tétraol.
Substitution: Des réactions de substitution peuvent être réalisées à l'aide de réactifs tels que les halogènes et les agents alkylants.
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déshydroxylés du T-2 Tétraol .
Applications de recherche scientifique
Chimie: Le T-2 Tétraol est utilisé comme étalon en chimie analytique pour la détection et la quantification des mycotoxines dans les aliments et les aliments pour animaux . Il est également utilisé dans des études liées à la synthèse et à la caractérisation des mycotoxines trichotécéniques.
Biologie: En recherche biologique, le T-2 Tétraol est étudié pour ses effets toxiques sur les cellules et les organismes. Il est utilisé pour étudier les mécanismes de la toxicité induite par les mycotoxines et pour développer des méthodes de détoxication et d'atténuation .
Médecine: Le T-2 Tétraol est utilisé en recherche médicale pour étudier ses effets sur la santé humaine et animale. Il est particulièrement important de comprendre les effets immunotoxiques, neurotoxiques et reprotoxiques des mycotoxines trichotécéniques .
Industrie: Dans l'industrie alimentaire et agroalimentaire, le T-2 Tétraol est utilisé pour surveiller et contrôler la contamination des mycotoxines dans les céréales et les grains. Il est également utilisé dans le développement de méthodes et de normes de détection des mycotoxines .
Mécanisme d'action
Le T-2 Tétraol exerce ses effets par l'intermédiaire de plusieurs cibles moléculaires et voies. Il induit un stress oxydatif en diminuant les niveaux de glutathion et en affectant les activités des enzymes antioxydantes telles que la glutathion peroxydase, la glutathion S-transférase, la catalase et la superoxyde dismutase . Ce stress oxydatif conduit à des dommages cellulaires et à une toxicité. De plus, le T-2 Tétraol peut interférer avec la synthèse des protéines et induire l'apoptose par l'activation de diverses voies de signalisation .
Applications De Recherche Scientifique
Chemistry: T-2 Tetraol is used as a standard in analytical chemistry for the detection and quantification of mycotoxins in food and feed . It is also used in studies related to the synthesis and characterization of trichothecene mycotoxins.
Biology: In biological research, this compound is studied for its toxic effects on cells and organisms. It is used to investigate the mechanisms of mycotoxin-induced toxicity and to develop methods for detoxification and mitigation .
Medicine: this compound is used in medical research to study its effects on human and animal health. It is particularly important in understanding the immunotoxic, neurotoxic, and reproductive toxic effects of trichothecene mycotoxins .
Industry: In the food and feed industry, this compound is used to monitor and control mycotoxin contamination in cereals and grains. It is also used in the development of mycotoxin detection methods and standards .
Mécanisme D'action
T-2 Tetraol exerts its effects through several molecular targets and pathways. It induces oxidative stress by decreasing glutathione levels and affecting the activities of antioxidant enzymes such as glutathione peroxidase, glutathione S-transferase, catalase, and superoxide dismutase . This oxidative stress leads to cellular damage and toxicity. Additionally, this compound can interfere with protein synthesis and induce apoptosis through the activation of various signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires:
Toxine HT-2: Un autre métabolite de la toxine T-2 avec des propriétés toxiques similaires.
Néosolaniol: Une mycotoxine trichotécénique de structure chimique et de toxicité similaires.
T-2 Triol: Un dérivé hydroxylé de la toxine T-2 avec des effets biologiques similaires.
Unicité: Le T-2 Tétraol est unique en raison de son schéma d'hydroxylation spécifique, qui affecte sa réactivité chimique et son activité biologique. Comparé à d'autres composés similaires, le T-2 Tétraol possède des propriétés toxicologiques distinctes et est souvent utilisé comme marqueur de la contamination par la toxine T-2 dans les aliments et les aliments pour animaux .
Propriétés
IUPAC Name |
(1S,2R,4S,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3/t8-,9+,10+,11+,12+,13+,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZBJSXSOISTF-LYFQSNBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34114-99-3 | |
| Record name | T-2 tetraol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-2 TOXIN TETRAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z00UFS2AP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


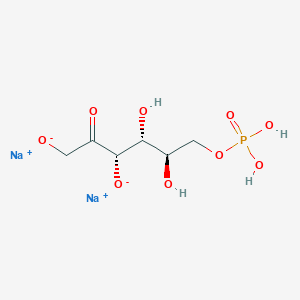
![7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-Hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-YL]-5Z-heptenoic acid](/img/structure/B8054923.png)

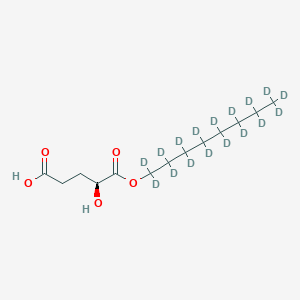


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8054961.png)
![2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one](/img/structure/B8054964.png)

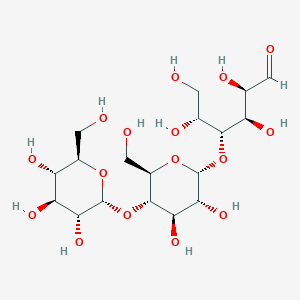
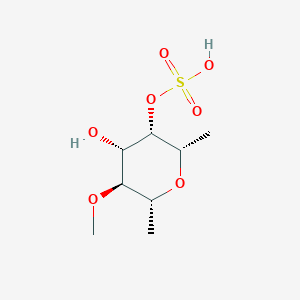
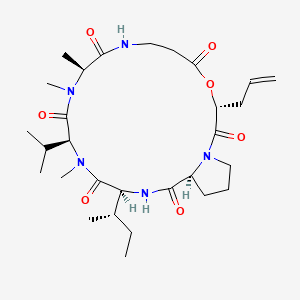
![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride](/img/structure/B8054994.png)
![(1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide](/img/structure/B8055012.png)
